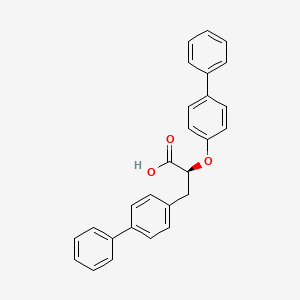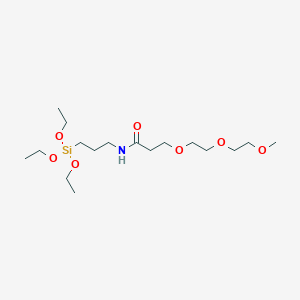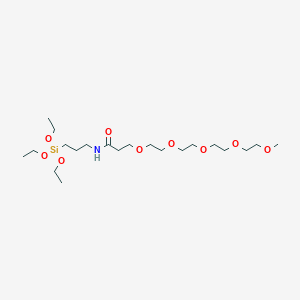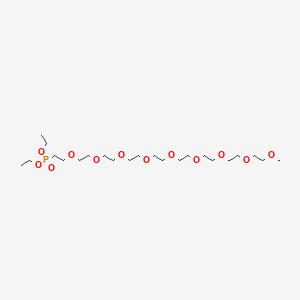![molecular formula C42H54N8O3 B1193130 6-[6-[4-[2-[[2-(1-金刚烷基)乙酰]氨基]乙基]哌嗪-1-基]吡啶-3-基]-N-[(4,6-二甲基-2-氧代-1H-吡啶-3-基)甲基]-1-丙-2-基吲唑-4-甲酰胺 CAS No. 2225938-17-8](/img/structure/B1193130.png)
6-[6-[4-[2-[[2-(1-金刚烷基)乙酰]氨基]乙基]哌嗪-1-基]吡啶-3-基]-N-[(4,6-二甲基-2-氧代-1H-吡啶-3-基)甲基]-1-丙-2-基吲唑-4-甲酰胺
描述
First-in-class EZH2 selective degrader that effectively reduces EZH2 levels in cells
MS1943 is a first-in-class EZH2 selective degrader that effectively reduces EZH2 levels in cells.
科学研究应用
Cancer Therapy
MS1943 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase associated with the epigenetic silencing of genes that suppress tumor growth . By degrading EZH2, MS1943 can inhibit the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC) models. It has shown efficacy in reducing tumor volume in mouse xenograft models when administered at specific dosages .
Epigenetic Research
As an EZH2 inhibitor, MS1943 has applications in the study of epigenetics. It can be used to investigate the role of histone methylation in gene expression and the development of various diseases . Researchers can utilize MS1943 to explore the consequences of EZH2 inhibition on the epigenetic landscape of cells, providing insights into the mechanisms of epigenetic regulation.
Protein Degradation Studies
MS1943 serves as a tool for studying the ubiquitin-proteasome system (UPS), which is responsible for protein degradation within cells . By targeting specific proteins for degradation, researchers can understand the role of the UPS in cellular processes and disease states, including cancer and neurodegenerative diseases.
Drug Development
The compound’s selective inhibition of EZH2 over EZH1 and other kinases makes it a valuable lead compound in drug development . Its specificity and potency provide a starting point for the design of new drugs that can target EZH2 with minimal off-target effects.
Unfolded Protein Response Pathway
MS1943 has been shown to induce the activation of the unfolded protein response (UPR) pathway in TNBC cells . This pathway is crucial for maintaining cellular homeostasis and can be a target for therapeutic intervention in diseases characterized by protein misfolding and aggregation.
Molecular Biology Research
In molecular biology, MS1943 can be used to dissect the complex interactions between proteins and DNA. It can help in understanding the molecular mechanisms by which EZH2 influences gene expression and chromatin structure .
Neurodegenerative Disease Models
Given the role of protein aggregation in neurodegenerative diseases, MS1943’s ability to modulate the UPS and UPR pathways may provide insights into potential treatments for conditions like Alzheimer’s and Parkinson’s disease .
Cell Biology Education
MS1943 can also be used as an educational tool in cell biology to demonstrate the principles of protein degradation, epigenetics, and cell signaling pathways. It provides a practical example of how small molecules can have profound effects on cellular function .
属性
IUPAC Name |
6-[6-[4-[2-[[2-(1-adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N8O3/c1-26(2)50-37-18-33(17-34(36(37)25-46-50)40(52)45-24-35-27(3)13-28(4)47-41(35)53)32-5-6-38(44-23-32)49-11-9-48(10-12-49)8-7-43-39(51)22-42-19-29-14-30(20-42)16-31(15-29)21-42/h5-6,13,17-18,23,25-26,29-31H,7-12,14-16,19-22,24H2,1-4H3,(H,43,51)(H,45,52)(H,47,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIQJFXBAJJKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCNC(=O)CC67CC8CC(C6)CC(C8)C7)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[6-[4-[2-[[2-(1-Adamantyl)acetyl]amino]ethyl]piperazin-1-yl]pyridin-3-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of MS1943?
A1: MS1943 functions as a PROTAC (Proteolysis-targeting chimera), specifically targeting Enhancer of zeste homolog 2 (EZH2) for degradation. [, , ]. Unlike traditional EZH2 inhibitors that block the enzyme's methyltransferase activity, MS1943 facilitates the degradation of the EZH2 protein itself, leading to a more complete suppression of its function [].
Q2: How does MS1943 compare to existing EZH2 inhibitors in terms of efficacy against lymphoma cells?
A2: Studies demonstrate that MS1943 exhibits superior efficacy compared to the FDA-approved EZH2 inhibitor Tazemetostat in inhibiting the proliferation of lymphoma cells, particularly in B-cell lymphoma models [, ]. This enhanced efficacy is attributed to MS1943's ability to degrade EZH2, as opposed to merely inhibiting its enzymatic activity [].
Q3: Has MS1943 shown any synergistic effects when combined with other anti-cancer agents?
A3: Research suggests a strong synergistic effect when MS1943 is combined with Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor [, ]. This combination resulted in significantly enhanced cytotoxicity in B-cell lymphoma cells compared to either drug alone []. The combined treatment induced apoptosis through the miR29b-mediated p53 upregulated pathway and increased necroptotic cell death [].
Q4: Are there any specific types of lymphoma where MS1943 has shown particular promise?
A4: Preclinical studies indicate promising results for MS1943 in Burkitt's lymphoma [, ]. The combination of MS1943 with Ibrutinib proved to be more effective than Tazemetostat and Ibrutinib in suppressing the proliferation of Burkitt's lymphoma cells []. Furthermore, MS1943 in combination with Lapatinib, an EGFR/HER2 inhibitor, demonstrated potential against Burkitt’s lymphoma cells by inducing apoptosis and cell cycle arrest [].
Q5: What are the potential advantages of targeting EZH2 degradation as a therapeutic strategy in lymphoma?
A5: Targeting EZH2 degradation offers several potential advantages over traditional enzyme inhibition. By completely removing EZH2, the approach may overcome resistance mechanisms associated with residual enzymatic activity [, ]. This approach has the potential to provide a more durable response and improve treatment outcomes in lymphoma patients.
Q6: What is the current state of research on MS1943, and are there any ongoing clinical trials?
A6: Currently, research on MS1943 is primarily preclinical, focusing on understanding its mechanism of action, efficacy, and potential synergistic effects with other anti-cancer agents. While no clinical trials are specifically mentioned in the provided research, the promising preclinical data strongly suggest the potential of MS1943 as a therapeutic agent for further investigation in clinical settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide](/img/structure/B1193066.png)
